
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one (BMN-2) is a synthetic compound that has been widely studied in recent years due to its potential applications in various scientific fields. It is a member of the naphthyridinone class of compounds, which are known for their diverse biological activities. BMN-2 has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. Additionally, it has been found to be an effective inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
科学的研究の応用
Synthesis and Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, a subgroup within the diverse naphthyridine family, exhibit a wide array of biomedical applications due to their capability to serve as ligands for various body receptors. The synthesis methods of these compounds, starting from preformed pyridine or pyridone rings, and their diverse substituents (at positions N1, C3, C4, C5, C7, C8) significantly contribute to their biomedical utility. Their potential pharmaceutical significance is highlighted by a comprehensive compilation of over 17,000 compounds and more than 1000 references, primarily patents, showcasing their vast applicability in the biomedical field (Oliveras et al., 2021).
Synthesis and Chemical Selectivity
The Suzuki–Miyaura reaction plays a pivotal role in the chemo-selective synthesis of [1,6]-naphthyridines. This reaction demonstrates excellent selectivity towards bromide groups, allowing for the synthesis of highly substituted naphthyridines with specific aryl groups at designated positions. The ability to control the substitution on the naphthyridine ring through the use of different boronic acids in a one-pot reaction exemplifies the precision and adaptability of this synthesis method in crafting compounds with desired structural and chemical properties (Kumar & Khan, 2017).
Spectroscopic Studies and Solvent Interactions
Spectroscopic analysis of 1,6-naphthyridine derivatives sheds light on their unique solvatochromic properties and structural dynamics. The studies focusing on how these compounds interact with solvents of varying polarity and hydrogen-bonding capabilities contribute significantly to understanding their behavior in different chemical environments. This knowledge is particularly valuable in predicting and tailoring the solute-solvent interactions, crucial for various chemical processes and potential pharmaceutical applications (Santo et al., 2003).
Structural Characterization and Potential Applications
Detailed structural characterization of 1,6-naphthyridin-2(1H)-one derivatives, like the crystal structure analysis, provides insights into their molecular configuration and potential biological activities. Understanding the precise molecular structure is fundamental for exploring and harnessing these compounds’ pharmacological potentials, such as their reported antiproliferative activity towards certain cancer cell lines (Guillon et al., 2017).
作用機序
The mechanism of action of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is not specified in the available resources.
Safety and Hazards
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. After handling, it is advised to wash skin thoroughly. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, move the person to fresh air and keep at rest in a position comfortable for breathing .
特性
IUPAC Name |
5-bromo-7-methyl-1H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-4-7-6(9(10)11-5)2-3-8(13)12-7/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKBHLDKBMNEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2)C(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
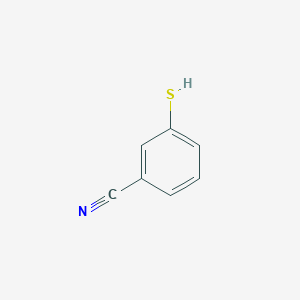

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

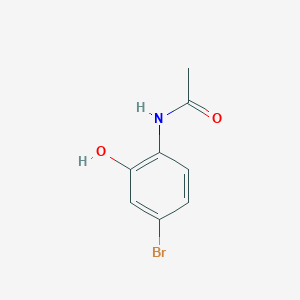
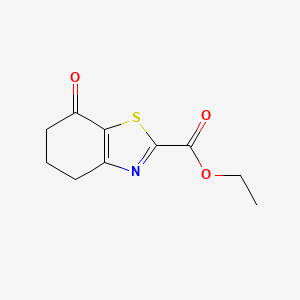
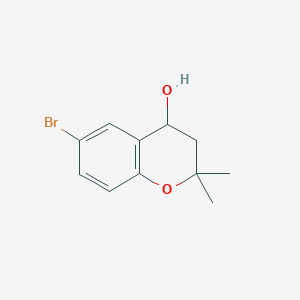

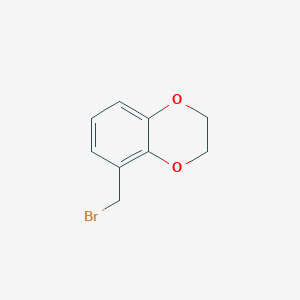
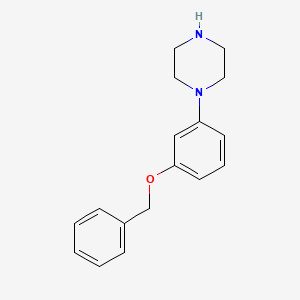


![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)
